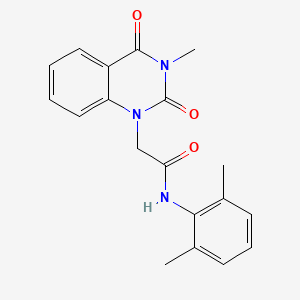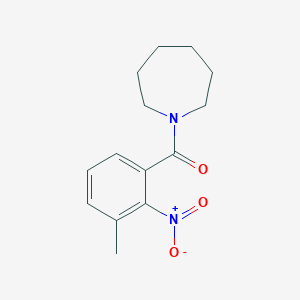
N-2-adamantyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-phenylacetamide, also known as Adrafinil, is a synthetic nootropic drug that was developed in the 1970s by French pharmaceutical company Lafon Laboratories. Adrafinil is a prodrug of Modafinil, which means it is metabolized in the liver to produce Modafinil. Adrafinil has been shown to improve cognitive function, increase alertness, and reduce fatigue.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyl-2-phenylacetamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-2-adamantyl-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and histamine in the brain, which leads to increased wakefulness, alertness, and cognitive function. It also increases the metabolism of glucose in the brain, which provides energy for cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-2-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a long half-life, which allows for sustained effects. It has also been shown to be safe and well-tolerated in humans. However, N-2-adamantyl-2-phenylacetamide has some limitations. It is a prodrug of Modafinil, which means it is metabolized in the liver to produce Modafinil. This can make it difficult to study the effects of N-2-adamantyl-2-phenylacetamide specifically, as the effects may be due to Modafinil. Additionally, N-2-adamantyl-2-phenylacetamide may have some potential for abuse, as it has been shown to increase dopamine release in the brain.
Orientations Futures
There are several future directions for research on N-2-adamantyl-2-phenylacetamide. One area of interest is its potential use in the treatment of cognitive decline associated with aging. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, there is interest in developing more potent and selective analogs of N-2-adamantyl-2-phenylacetamide that may have improved cognitive-enhancing effects and fewer side effects.
Méthodes De Synthèse
N-2-adamantyl-2-phenylacetamide is synthesized from the precursor compound, 2-chlorobenzhydryl chloride, which is reacted with 2-aminoadamantane to form N-2-adamantyl-2-phenylacetamide. The synthesis method involves multiple steps and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-2-adamantyl-2-phenylacetamide has been extensively studied for its cognitive-enhancing effects in both animal and human studies. It has been shown to improve memory, attention, and learning in animal models. In human studies, N-2-adamantyl-2-phenylacetamide has been shown to improve cognitive performance in individuals with sleep deprivation, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-17(11-12-4-2-1-3-5-12)19-18-15-7-13-6-14(9-15)10-16(18)8-13/h1-5,13-16,18H,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHPMBBGXJHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6371854 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)


![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)